molecular formula C10H11F B1302152 3-(4-Fluoro-3-methylphenyl)-1-propene CAS No. 842124-27-0

3-(4-Fluoro-3-methylphenyl)-1-propene

Cat. No.: B1302152
CAS No.: 842124-27-0
M. Wt: 150.19 g/mol
InChI Key: IERUUNJQRMHGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methylphenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-3-methylphenyl)-1-propene typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then dehydrated to yield the desired propene derivative. Common reagents used in this process include Grignard reagents or organolithium compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming the corresponding alkane.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-Fluoro-3-methylphenyl isocyanate
  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methylaniline

Comparison: 3-(4-Fluoro-3-methylphenyl)-1-propene is unique due to its propene chain, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the fluorine atom and methyl group also contributes to its unique properties, making it a valuable compound for various research purposes.

Properties

IUPAC Name

1-fluoro-2-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERUUNJQRMHGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374615
Record name 5-allyl-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-27-0
Record name 1-Fluoro-2-methyl-4-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842124-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-allyl-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.